molecular formula C12H16O2 B1307334 5-Isopropyl-4-methoxy-2-methylbenzaldehyde CAS No. 105337-42-6

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Cat. No. B1307334
M. Wt: 192.25 g/mol
InChI Key: UREBGRBNUQCTAF-UHFFFAOYSA-N
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Description

The compound 5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a derivative of benzaldehyde with specific substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some properties and reactivity patterns. For instance, the papers discuss 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins), which are structurally related and have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase .

Synthesis Analysis

The synthesis of related compounds involves the condensation reactions of hydroxy-methoxybenzaldehydes with various amines. For example, the synthesis of a Schiff base compound was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine . Another similar compound was synthesized using 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods suggest that the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde could potentially be carried out through a similar condensation reaction with an appropriate amine containing an isopropyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde has been characterized using various techniques such as IR, 1H NMR, and X-ray single crystal diffraction . These compounds crystallize in the monoclinic system and exhibit stable crystal structures with intramolecular hydrogen bonding and π-π packing, which could be indicative of the potential molecular structure characteristics of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde.

Chemical Reactions Analysis

The related compounds discussed in the papers are shown to participate in condensation reactions to form Schiff bases . This suggests that 5-Isopropyl-4-methoxy-2-methylbenzaldehyde may also be reactive towards nucleophiles such as amines, potentially forming Schiff bases or other condensation products. Additionally, the presence of the aldehyde group indicates that it could undergo various other chemical reactions typical of aldehydes, such as oxidation or addition reactions.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde are not provided, the properties of structurally similar compounds can offer some insights. These compounds have been characterized by their crystalline structure, space group, and cell dimensions . They also exhibit specific optical properties such as fluorescence, which could be a characteristic to investigate in 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. The substituents on the aromatic ring can significantly influence the compound's physical properties, such as solubility, melting point, and stability.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research into related compounds, such as various benzaldehyde derivatives and Schiff bases, showcases the diversity of synthesis techniques, including condensation reactions and the Wittig reaction, that might be applicable to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde for generating specific structures or intermediates in organic synthesis (Bai Linsha, 2015), (Hatice Secinti et al., 2014).

  • Characterization and Properties

    Detailed characterization of similar compounds provides a foundation for understanding the physical, chemical, and spectral properties that could be expected for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Techniques such as UV-Vis, IR, 1H NMR, and X-ray crystallography are essential tools for this purpose (Bai Linsha, 2015), (L. Plíštil et al., 2006).

  • Photocyclization and Photochemical Reactions

    The oxidative photocyclization of stilbenes to synthesize complex structures, as demonstrated in related research, highlights the potential for photochemical pathways to synthesize derivatives of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde with unique properties (Hatice Secinti et al., 2014).

properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBGRBNUQCTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390938
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

CAS RN

105337-42-6
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Raghuvanshi, N Verma, SV Singh, S Khare… - Bioorganic …, 2019 - Elsevier
A series of thymol based substituted pyrazolines and chalcones was synthesized and evaluated for antimalarial activity, using in-vitro and in-vivo malaria models. All the target …
Number of citations: 42 www.sciencedirect.com

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